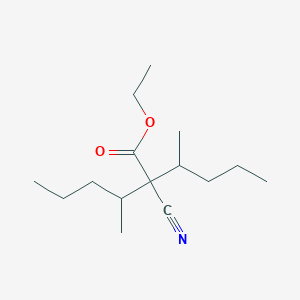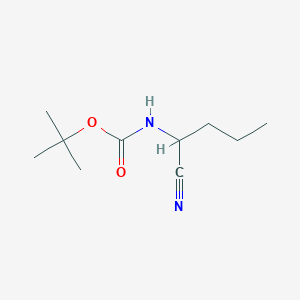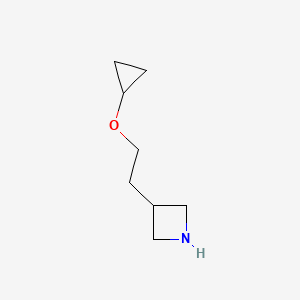
3-(2-Cyclopropoxyethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclopropoxyethyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropoxyethyl)azetidine can be achieved through several methods. This reaction is typically carried out under photochemical conditions, using visible light to mediate the cycloaddition process . Another method involves the nucleophilic substitution reactions of acyclic amines or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyclopropoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or functionalized under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized azetidine compounds.
Aplicaciones Científicas De Investigación
3-(2-Cyclopropoxyethyl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclopropoxyethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the four-membered azetidine ring, which makes it more stable than related aziridines . This stability allows for controlled reactivity under appropriate conditions, enabling its use in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Cyclopropoxyethyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis and medicinal chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo a range of chemical reactions, make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to uncover new opportunities for its use in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-(2-cyclopropyloxyethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(1)10-4-3-7-5-9-6-7/h7-9H,1-6H2 |
Clave InChI |
FVELOUDLKBZPSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OCCC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

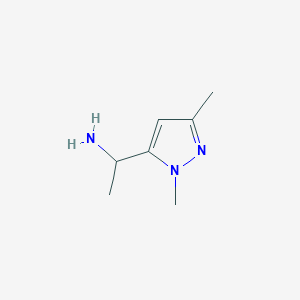
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
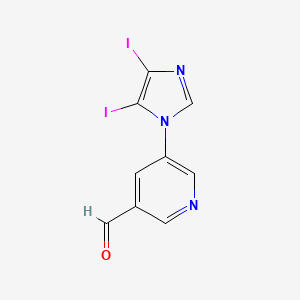
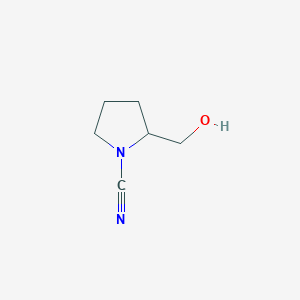
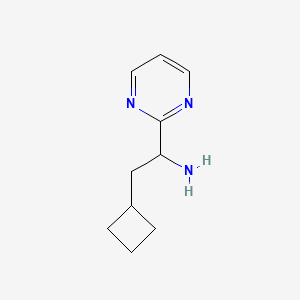
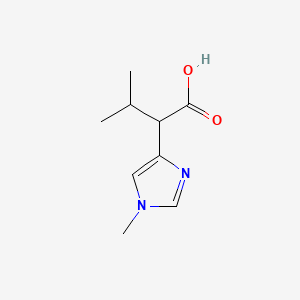
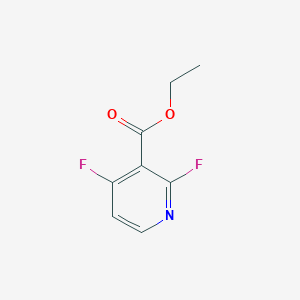
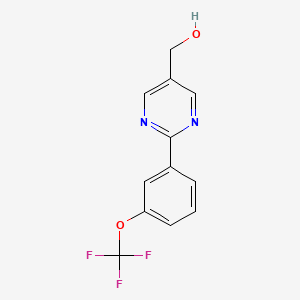
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
